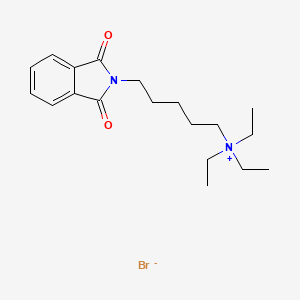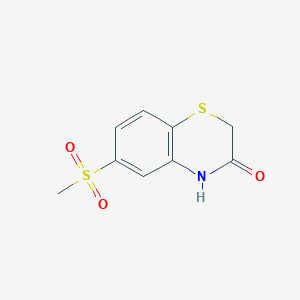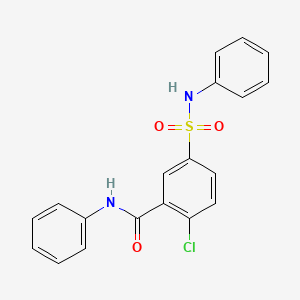
5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is a chemical compound that features a phthalimide group attached to a pentyl chain, which is further linked to a triethylammonium group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide typically involves the reaction of 5-(1,3-dioxoisoindolin-2-yl)pentanal with triethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The phthalimide group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of new compounds with different nucleophiles.
Oxidation: Conversion to phthalic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Dioxoisoindolin-2-yl)pentanal
- 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
- 5-(1,3-Dioxoisoindol-2-yl)pentyl prop-2-enoate
Uniqueness
5-(1,3-Dioxoisoindol-2-yl)pentyl-triethylazanium;bromide is unique due to its combination of a phthalimide group with a triethylammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentyl-triethylazanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N2O2.BrH/c1-4-21(5-2,6-3)15-11-7-10-14-20-18(22)16-12-8-9-13-17(16)19(20)23;/h8-9,12-13H,4-7,10-11,14-15H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQMFXXDZDDPL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCN1C(=O)C2=CC=CC=C2C1=O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6042850.png)
![1-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B6042856.png)
![[1-(2-Cyclohexylethyl)triazol-4-yl]-(4-propylpiperazin-1-yl)methanone](/img/structure/B6042863.png)
![2-cyano-3-[3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B6042887.png)
![1-[3-({[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6042889.png)
![N-(3-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6042892.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6042896.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6042897.png)
![N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B6042912.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6042919.png)


![2-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE](/img/structure/B6042943.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6042947.png)
